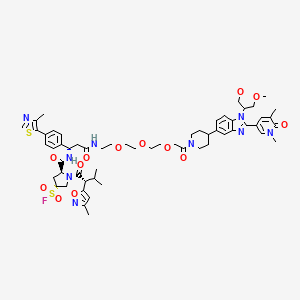
Zidovudine-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zidovudine-d4 is a deuterated form of Zidovudine, a nucleoside reverse transcriptase inhibitor used primarily in the treatment of Human Immunodeficiency Virus (HIV) infection. The deuterium atoms replace hydrogen atoms in the molecule, which can help in studying the pharmacokinetics and metabolic pathways of the drug.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Zidovudine-d4 involves the incorporation of deuterium atoms into the Zidovudine molecule. This can be achieved through various methods, including deuterium exchange reactions or the use of deuterated reagents during the synthesis process. The reaction conditions typically involve the use of catalysts and specific solvents to facilitate the incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to ensure high yield and purity. The production process is carefully monitored to maintain the integrity of the deuterium atoms in the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Zidovudine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can occur at specific sites in the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Zidovudine-d4 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Zidovudine under different conditions.
Biology: Helps in understanding the metabolic pathways and pharmacokinetics of Zidovudine in biological systems.
Medicine: Used in clinical research to study the efficacy and safety of Zidovudine in treating HIV infection.
Industry: Employed in the development of new formulations and drug delivery systems for Zidovudine.
Mécanisme D'action
Zidovudine-d4 exerts its effects by inhibiting the activity of the HIV reverse transcriptase enzyme. The compound is phosphorylated to its active triphosphate form, which competes with natural nucleotides for incorporation into the viral DNA. This results in the termination of the DNA chain and prevents the replication of the virus .
Comparaison Avec Des Composés Similaires
Stavudine: Another nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Didanosine: A nucleoside analog that inhibits HIV reverse transcriptase.
Zalcitabine: Similar to Zidovudine, it is used to inhibit the replication of HIV.
Uniqueness: Zidovudine-d4 is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic studies. This makes it a valuable tool in research and development, offering insights that are not possible with non-deuterated compounds .
Propriétés
Formule moléculaire |
C10H13N5O4 |
|---|---|
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
1-[(2R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-6-deuterio-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6?,7-,8-/m1/s1/i1D3,3D |
Clé InChI |
HBOMLICNUCNMMY-PFZXUEEMSA-N |
SMILES isomérique |
[2H]C1=C(C(=O)NC(=O)N1[C@H]2CC([C@H](O2)CO)N=[N+]=[N-])C([2H])([2H])[2H] |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


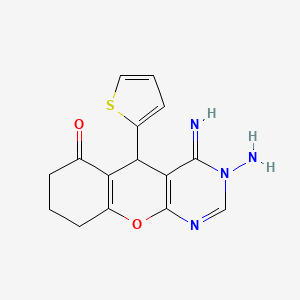


![6,7,13,14-tetrahydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12371168.png)

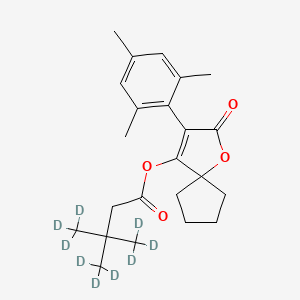
![(2R,3S,5R)-2-(4-amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12371191.png)
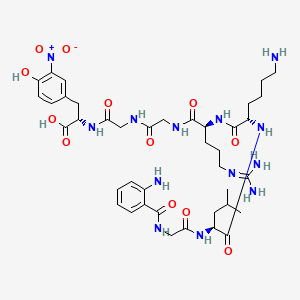
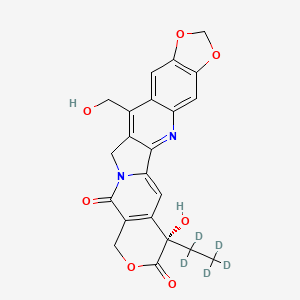
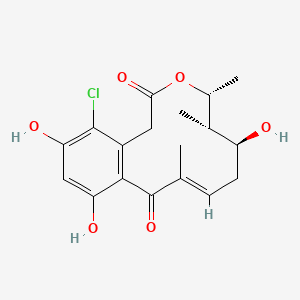
![4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-[4-(2-hydroxypropan-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B12371224.png)
![3-[1-[(1R)-1-deuterio-1-[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]ethyl]-6-oxopyridazin-3-yl]benzonitrile](/img/structure/B12371235.png)
